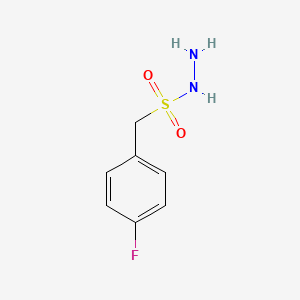

(4-Fluorophenyl)methanesulfonohydrazide

Descripción general

Descripción

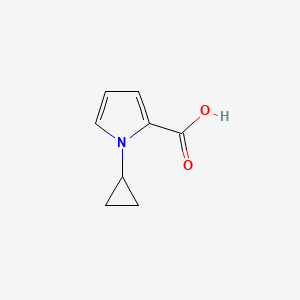

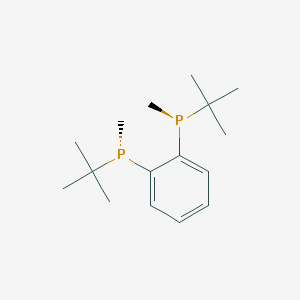

“(4-Fluorophenyl)methanesulfonohydrazide” is a chemical compound with the CAS Number: 1155081-72-3 . It has a molecular weight of 204.23 and its IUPAC name is this compound . The compound is usually in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C7H9FN2O2S/c8-7-3-1-6(2-4-7)5-13(11,12)10-9/h1-4,10H,5,9H2 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 204.23 .Aplicaciones Científicas De Investigación

Enzyme Inhibition Studies

One of the earliest studies on methanesulfonic acid derivatives like (4-Fluorophenyl)methanesulfonohydrazide involved their role as enzyme inhibitors. Methanesulfonyl fluoride, a closely related compound, was shown to be an oxydiaphoric inhibitor of acetylcholinesterase, indicating potential applications in studying enzyme mechanisms and possibly developing therapeutic agents for conditions such as Alzheimer's disease (Kitz & Wilson, 1963).

Organic Synthesis

In organic synthesis, derivatives of this compound have been utilized in various chemical reactions. For instance, the carbanion of diethyl 1-fluoro-1-(phenylsulfonyl)methanephosphonate underwent the Horner-Wittig reaction with aldehydes and ketones to yield α-fluoro-α,β-unsaturated sulfones, showcasing a method to access vinyl fluorides from fluoromethyl phenyl sulfone (McCarthy et al., 1990). Furthermore, the iridium-catalyzed regio- and enantioselective allylic alkylation of fluorobis(phenylsulfonyl)methane has been realized, affording enantiopure fluorobis(phenylsulfonyl)methylated compounds with potential applications in the synthesis of biologically active molecules (Liu et al., 2009).

Fluoromethylation Reactions

Significantly, α-substituted fluoro(phenylsulfonyl)methane derivatives have been employed in 1,4-addition reactions to α,β-unsaturated compounds under mild conditions, demonstrating their utility as monofluoromethyl nucleophiles in creating compounds with potential pharmacological properties (Prakash et al., 2008).

Catalysis and Enantioselectivity

The use of cinchona alkaloid for catalyzing enantioselective monofluoromethylation reactions based on fluorobis(phenylsulfonyl)methane chemistry highlights the potential for developing asymmetric synthesis methods that can be crucial for creating enantiomerically pure pharmaceuticals (Mizuta et al., 2007).

Safety and Hazards

The safety data sheet for a similar compound, 4-Fluorophenyl methyl sulfone, indicates that it may cause serious eye irritation and may be harmful to aquatic life with long-lasting effects . It’s recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

(4-fluorophenyl)methanesulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O2S/c8-7-3-1-6(2-4-7)5-13(11,12)10-9/h1-4,10H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMOIBICQYRDQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[2-Amino-4-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1518059.png)

![3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1518060.png)

![3-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B1518061.png)

![Racemic-(3S,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.4]Nonane-7-Carboxylate](/img/structure/B1518075.png)

![5-(Trifluoromethyl)-5-phenyl-2,5-dihydro-4-[2-[5-[2-[4-(dibutylamino)-2-(benzyloxy)phenyl]ethenyl]thiophene-2-yl]ethenyl]-2-(dicyanomethylene)furan-3-carbonitrile](/img/structure/B1518082.png)